1-Allyl-1H-pyrazole
Overview
Description
1-Allyl-1H-pyrazole (1-AP) is a heterocyclic compound belonging to the pyrazole family, which is composed of two nitrogen atoms and three carbon atoms. It is a versatile compound with a variety of applications in medicinal chemistry and has been used in a range of scientific research studies.
Scientific Research Applications
Pyrazole derivatives have a wide range of applications in various scientific fields . Here are some of the fields and applications:
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Medicinal Chemistry and Drug Discovery
- Pyrazoles are versatile frameworks in medicinal chemistry and drug discovery . They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, Kim et al. devised a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .
- The outcomes of these applications also vary, but they generally involve the successful synthesis of pyrazole derivatives with the desired biological activity .
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Agrochemistry
- Pyrazoles are also used in agrochemistry . The specific applications in this field were not detailed in the sources I found.
- The methods of application or experimental procedures in this field would likely involve the synthesis of pyrazole derivatives and their application in agricultural settings .
- The outcomes would likely involve the successful use of these compounds in agricultural applications .
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Coordination Chemistry and Organometallic Chemistry
- Pyrazoles are used in coordination chemistry and organometallic chemistry . The specific applications in these fields were not detailed in the sources I found.
- The methods of application or experimental procedures in these fields would likely involve the synthesis of pyrazole derivatives and their use in coordination or organometallic reactions .
- The outcomes would likely involve the successful use of these compounds in coordination or organometallic reactions .
-
Materials Chemistry
- Protic pyrazoles have been versatile ligands in various fields, such as materials chemistry . They can be used in the design and synthesis of new materials .
- The methods of application or experimental procedures in this field would likely involve the synthesis of pyrazole derivatives and their incorporation into material structures .
- The outcomes would likely involve the successful use of these compounds in the creation of new materials with desired properties .
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Homogeneous Catalysis
- Protic pyrazoles are also used in homogeneous catalysis . They can act as ligands in catalysts, contributing to the efficiency and selectivity of various chemical reactions .
- The methods of application or experimental procedures in this field would likely involve the synthesis of pyrazole derivatives and their use in catalytic reactions .
- The outcomes would likely involve the successful use of these compounds in catalytic applications, enhancing the efficiency and selectivity of the reactions .
-
Bioinorganic Modeling
- Pyrazoles can be used in bioinorganic modeling . They can mimic the function of biological molecules, helping to understand their structure and function .
- The methods of application or experimental procedures in this field would likely involve the synthesis of pyrazole derivatives and their use in modeling biological molecules .
- The outcomes would likely involve the successful use of these compounds in bioinorganic modeling, contributing to the understanding of biological molecules .
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Synthesis of Heterocyclic Systems
- Pyrazoles, including 3 (5)-aminopyrazoles, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
- The methods of application or experimental procedures in this field would likely involve the synthesis of pyrazole derivatives and their use in the creation of heterocyclic systems .
- The outcomes would likely involve the successful synthesis of these complex heterocyclic systems .
-
Inorganic Nitrogen Cycle
- Protic pyrazole complexes have shown stoichiometric reactivities with inorganic nitrogenous compounds, which possibly relates to the inorganic nitrogen cycle in nature .
- The methods of application or experimental procedures in this field would likely involve the synthesis of protic pyrazole complexes and their reactions with inorganic nitrogenous compounds .
- The outcomes would likely involve the successful use of these complexes in understanding or mimicking the inorganic nitrogen cycle .
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Transfer Hydrogenation
- Protic pyrazole complexes have been used in transfer hydrogenation reactions .
- The methods of application or experimental procedures in this field would likely involve the synthesis of protic pyrazole complexes and their use in transfer hydrogenation reactions .
- The outcomes would likely involve the successful use of these complexes in transfer hydrogenation, enhancing the efficiency and selectivity of the reactions .
properties
IUPAC Name |
1-prop-2-enylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5-8-6-3-4-7-8/h2-4,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPRRLOPGKVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392963 | |
Record name | 1-ALLYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1H-pyrazole | |
CAS RN |
35852-74-5 | |
Record name | 1-(2-Propen-1-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35852-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ALLYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(prop-2-en-1-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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